4-bromo-N-ethylnaphthalene-1-sulfonamide
Description
4-Bromo-N-ethylnaphthalene-1-sulfonamide is a naphthalene-based sulfonamide derivative featuring a bromine substituent at the 4-position of the naphthalene ring and an ethyl group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides with diverse applications, including medicinal chemistry and materials science. The bromine atom introduces steric and electronic effects, while the ethyl group modulates lipophilicity and solubility.
Properties
CAS No. |
718602-50-7 |
|---|---|
Molecular Formula |
C12H12BrNO2S |
Molecular Weight |
314.2g/mol |
IUPAC Name |
4-bromo-N-ethylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S/c1-2-14-17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8,14H,2H2,1H3 |
InChI Key |
HSOVADNMRMVYPG-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Naphthalene Ring
The position and nature of substituents on the naphthalene ring significantly influence physicochemical properties and reactivity. Key comparisons include:
Key Findings :
Variations in the Sulfonamide Side Chain
The sulfonamide nitrogen substituent impacts steric bulk, solubility, and biological activity:
Key Findings :
Key Findings :
Spectroscopic and Analytical Data
Comparative spectroscopic data highlight structural differences:
Key Findings :
- Chiral centers (e.g., in ) require HPLC for purity assessment, whereas non-chiral analogs (e.g., target compound) rely on NMR and MS .
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